3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine
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Overview
Description
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine is a heterocyclic compound that features both a thiadiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine typically involves the reaction of 2-aminopyridine with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring . The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and heating the reaction mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with DNA replication. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the pyridine moiety.
2-Amino-1,3,4-thiadiazole: Similar structure but without the pyridine ring.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole: These compounds have shown significant antibacterial activity.
Uniqueness
3-(1,3,4-Thiadiazol-2-yl)-2-pyridinamine is unique due to the presence of both the thiadiazole and pyridine rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C7H6N4S |
---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C7H6N4S/c8-6-5(2-1-3-9-6)7-11-10-4-12-7/h1-4H,(H2,8,9) |
InChI Key |
XGONFZXHMHMPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=NN=CS2 |
Origin of Product |
United States |
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